Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

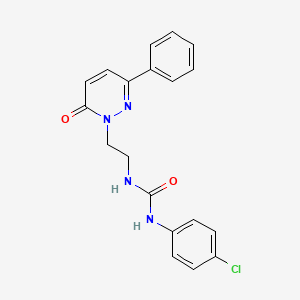

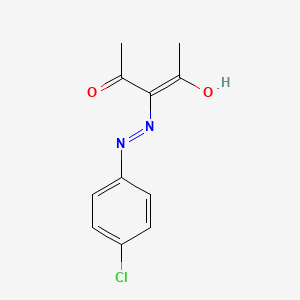

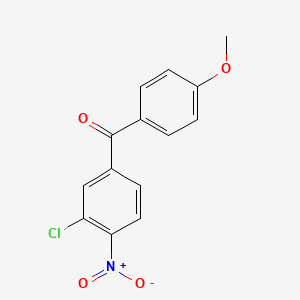

Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone) is a chemical compound with the CAS number 24756-07-8 . It is derived from 2,3,4-Pentanetrione, which is the simplest linear triketone, a ketone with three C=O groups .

Synthesis Analysis

2,3,4-Pentanetrione can be synthesized by oxidizing 2,4-pentanedione with selenium dioxide . Other methods to make triones start from a β-dione, and oxidize the carbon at the α position, between the two ketone groups . Different methods include reaction with bromine to make a dibromide, and then reacting with acetaldehyde and hydrolysing . Nitrogen oxides can also be used .Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetrione, the base molecule of Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone), is CH3COCOCOCH3 . It is an organic molecule with three C=O groups .Chemical Reactions Analysis

2,3,4-Pentanetrione is a strong reducing agent . It reacts with hydrogen peroxide to yield acetic acid and carbon monoxide . Adding HOOH between C2 and C4 yields a cyclic intermediate which decomposes . With light or organic peroxides, a free radical reaction can take place, whereby the molecule is split into CH3COCO• and CH3CO• fragments .Physical And Chemical Properties Analysis

2,3,4-Pentanetrione appears as an orangy-red oil . The more intense color is due to the greater conjugation of double bonds, and potential resonance . At a reduced pressure of 20 mmHg it boils at 60 °C. It is hygroscopic .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Insights

Mannich Reaction and Sulphur Analogues : Pentan-2,3,4-trione-3-arylhydrazones undergo the Mannich reaction with formaldehyde and piperidine, leading to the formation of Mannich bases which can react with aromatic thiols to yield sulphur analogues. Arylhydrazones of triones undergo addition of Grignard reagent, demonstrating versatility in chemical transformations (Mustafa et al., 1965).

Bromination of Copper Chelates : Arylhydrazones of pentane-2,3,4-trione are subject to substitutive bromination, highlighting a pathway for structural modification of these compounds (Garg & Prakash, 1970).

Tautomeric and Thermodynamic Studies : The structural and tautomeric properties of closely related compounds have been examined through spectroscopic methods and quantum-chemical calculations, providing insights into their stability and reactivity (Maharramov et al., 2010).

Applications in Medicinal Chemistry and Catalysis

Small Aliphatic Rings in Medicinal Chemistry : The use of small aliphatic rings, including compounds structurally related to pentan-2,3,4-trione derivatives, has been explored for their physicochemical properties and potential as bioisosteres in drug development (Bauer et al., 2021).

Synthesis and Characterization of Metal Complexes : Studies have focused on the synthesis and structural characterization of metal complexes based on functionalized ligands derived from pentan-2,3,4-trione, highlighting their potential applications in catalysis and materials science (Momeni et al., 2013).

Catalytic Activity in Oxidation Reactions : Novel copper(II) complexes derived from hydrazones of pentan-2,4-dione have been investigated for their catalytic activity in the oxidation of organic substrates, demonstrating their utility in synthetic chemistry (Mahmudov et al., 2010).

Eigenschaften

IUPAC Name |

(Z)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWYHAGZQWASBN-IUIMFOADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Cl)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

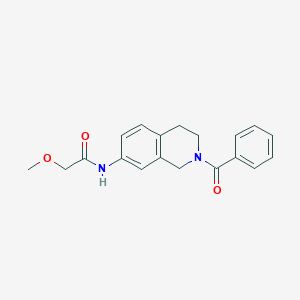

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)

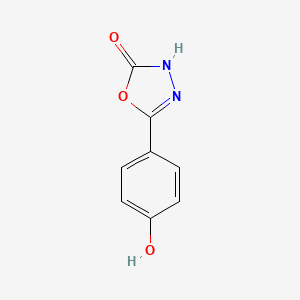

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)

![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)